Lipophilicity Differential vs. Morpholine Analog: XLogP3-AA 2.7 (Pyrrolidine) vs. 1.9 (Morpholine)
The pyrrolidine-containing target compound exhibits a computed XLogP3-AA of 2.7, which is 0.8 log units higher than the 1.9 calculated for the structurally analogous 3‑(morpholin‑4‑yl)-5‑(trifluoromethyl)aniline [1][2]. This difference corresponds to an approximately 6.3‑fold greater predicted partition coefficient, directly influencing passive membrane permeability and central nervous system penetration potential.
Δ 0.8 (~6.3‑fold)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 3-(Morpholin-4-yl)-5-(trifluoromethyl)aniline: 1.9 |
| Quantified Difference | Δ 0.8 (~6.3‑fold in logP scale) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) using canonical SMILES; both structures processed under identical parameterisation. |
Why This Matters
A 0.8-unit higher logP can be decisive for projects targeting intracellular or CNS enzymes where membrane penetration is a limiting step, making the pyrrolidine analog the preferred choice over the morpholine analog when passive permeability is a screening criterion.
- [1] PubChem Compound Summary for CID 18543789, 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline – XLogP3-AA property. View Source
- [2] PubChem Compound Summary for CID 18543201, 3-Morpholino-5-(trifluoromethyl)aniline – XLogP3-AA property. View Source
